1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene
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Overview
Description
1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is a synthetic organic compound characterized by its unique structure, which includes two acetamidophenoxy groups attached to a hexafluorocyclopentene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-acetamidophenol and hexafluorocyclopentene.
Formation of 4-acetamidophenoxy Groups: 4-acetamidophenol is reacted with a suitable halogenating agent to form 4-acetamidophenoxy halide.
Coupling Reaction: The 4-acetamidophenoxy halide is then coupled with hexafluorocyclopentene under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Types of Reactions
1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene can undergo various chemical reactions, including:
Substitution Reactions: The acetamidophenoxy groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Hydrolysis: The acetamide groups can be hydrolyzed to form the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetamide groups yields 4-aminophenol derivatives.
Scientific Research Applications
1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene has several scientific research applications:
Materials Science: It can be used as a monomer in the synthesis of fluorinated polymers with unique properties such as high thermal stability and chemical resistance.
Medicinal Chemistry: The compound’s structure allows for the exploration of its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, enabling the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which 1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene exerts its effects depends on its application. In medicinal chemistry, for instance, the compound may interact with molecular targets such as enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The hexafluorocyclopentene core can enhance the compound’s binding affinity and specificity due to its electron-withdrawing properties.
Comparison with Similar Compounds
Similar Compounds
1,2-Bis(4-nitrophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Similar structure but with nitro groups instead of acetamide groups.
1,2-Bis(4-hydroxyphenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene: Contains hydroxy groups instead of acetamide groups.
Uniqueness
1,2-Bis(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluoro-1-cyclopentene is unique due to the presence of acetamide groups, which can participate in hydrogen bonding and other interactions, making it a valuable compound for various applications. The hexafluorocyclopentene core also imparts distinct electronic properties that can influence the compound’s reactivity and stability.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-[2-(4-acetamidophenoxy)-3,3,4,4,5,5-hexafluorocyclopenten-1-yl]oxyphenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F6N2O4/c1-11(30)28-13-3-7-15(8-4-13)32-17-18(20(24,25)21(26,27)19(17,22)23)33-16-9-5-14(6-10-16)29-12(2)31/h3-10H,1-2H3,(H,28,30)(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILLRGKVUMVPXRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC2=C(C(C(C2(F)F)(F)F)(F)F)OC3=CC=C(C=C3)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F6N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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